N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide
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Overview
Description
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with fluorophenoxy and dimethyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide typically involves the reaction of 2-fluorophenol with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate 2-(2-fluorophenoxy)-4,6-dimethylpyrimidine. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide
- N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide
Uniqueness
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide stands out due to its unique combination of a fluorophenoxy group and a dimethylpyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced binding affinity and stability compared to similar compounds make it a preferred choice in research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-8-13(18-10(3)19)9(2)17-14(16-8)20-12-7-5-4-6-11(12)15/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIATLZBYDBQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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